Synthesis of N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide
Synthesis of N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for N-[(3-Methoxyphenyl)methyl]adenosine, a notable adenosine (B11128) analogue. The document details established synthetic methodologies, experimental protocols, and relevant biological context, with a focus on providing actionable information for research and development.
Introduction
N-[(3-Methoxyphenyl)methyl]adenosine, also known as N6-(3-methoxybenzyl)adenosine, is a derivative of the endogenous nucleoside adenosine. N6-substituted adenosines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] These compounds often exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), with the nature and position of the substituent on the N6-benzyl group influencing receptor affinity and selectivity.[2][3] Specifically, N6-benzyladenosine derivatives have been identified as potent ligands for the A3 adenosine receptor.[2][4]
Core Synthesis Pathways
The synthesis of N-[(3-Methoxyphenyl)methyl]adenosine can be achieved through several established routes for N6-alkylation of adenosine. The most common and direct methods are detailed below.
Nucleophilic Substitution of 6-Chloropurine (B14466) Riboside
A prevalent and efficient method for synthesizing N6-substituted adenosine derivatives involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor, typically 6-chloropurine-9-riboside, with the desired amine.[1][3] In this case, 6-chloropurine-9-riboside is reacted with 3-methoxybenzylamine (B130926) in the presence of a base, such as triethylamine (B128534), in a suitable solvent like n-butanol. The reaction proceeds via nucleophilic attack of the amine on the C6 position of the purine (B94841) ring, displacing the chloride ion.
A general reaction scheme is as follows:
Caption: Nucleophilic substitution pathway for N-[(3-Methoxyphenyl)methyl]adenosine synthesis.
Dimroth Rearrangement
Another effective strategy is the Dimroth rearrangement.[4][5][6] This two-step process involves the initial alkylation of adenosine with a 3-methoxybenzyl halide (e.g., bromide or chloride). This reaction typically occurs at the N1 position of the purine ring. The resulting N1-substituted intermediate is then treated with a base, which catalyzes a ring-opening and subsequent ring-closing reaction to yield the thermodynamically more stable N6-substituted product. This method can offer excellent regioselectivity.[6]
Direct Alkylation of Adenosine
Direct alkylation of adenosine with 3-methoxybenzyl halide is also a possible route. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of products, including alkylation at other nitrogen atoms (N1, N3, N7) and on the hydroxyl groups of the ribose moiety. To circumvent this, protection of the 2',3', and 5'-hydroxyl groups of the ribose is often necessary prior to alkylation.
Quantitative Data on Synthesis
While specific yield data for the synthesis of N-[(3-Methoxyphenyl)methyl]adenosine is not always reported in the literature, the following table summarizes representative yields and conditions for the synthesis of closely related N6-benzyladenosine derivatives via the reaction of 6-chloropurine riboside with various benzylamines.
| Product | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N6-benzyladenosine | Benzylamine | n-Butanol | Triethylamine | 90 | 4 | Not specified, "white solid" | [1] |
| N6-(2-fluorobenzyl)adenosine | 2-Fluorobenzylamine | Acetonitrile | DIPEA | 60 | 8 | 89 (of protected intermediate) | [7][8] |
| N6-(4-fluorobenzyl)adenosine | 4-Fluorobenzylamine | n-Butanol | Triethylamine | 90 | 4 | Not specified, "white solid" | [1] |
| N6-(3-iodobenzyl)adenosine | 3-Iodobenzylamine | n-Butanol | Triethylamine | 90 | 4 | Not specified, "white solid" | [1] |
Detailed Experimental Protocols
The following protocol for the synthesis of N-[(3-Methoxyphenyl)methyl]adenosine is based on the general procedure described by Trávníček et al. for the synthesis of N6-benzyladenosine derivatives.[1]
Materials:
-
6-Chloropurine-9-riboside
-
3-Methoxybenzylamine
-
Triethylamine
-
n-Butanol
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-chloropurine-9-riboside (1 mmol) in n-butanol (20 mL) in a round-bottom flask, add 3-methoxybenzylamine (1.33 mmol) and triethylamine (1.67 mmol).
-
Stir the reaction mixture at 90 °C for 4 hours under a reflux condenser.
-
After the reaction is complete, cool the mixture and leave it at -5 °C overnight to facilitate precipitation.
-
Collect the resulting white solid by filtration.
-
Wash the solid sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL).
-
Dry the purified product, N-[(3-Methoxyphenyl)methyl]adenosine, under vacuum.
Characterization:
The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.
Experimental and Biological Pathway Visualizations
General Experimental Workflow
The synthesis and purification of N-[(3-Methoxyphenyl)methyl]adenosine typically follow a standard laboratory workflow.
Caption: A typical experimental workflow for the synthesis of N6-substituted adenosines.
Adenosine A3 Receptor Signaling Pathway
N-[(3-Methoxyphenyl)methyl]adenosine, as an adenosine analogue, is expected to interact with adenosine receptors. The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a key target for many N6-benzyladenosine derivatives.[2] Its activation initiates a signaling cascade that can lead to various cellular responses, including the inhibition of adenylyl cyclase and the stimulation of phospholipase C.
Caption: Simplified signaling pathway of the A3 adenosine receptor.
References
- 1. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-(4-Methoxybenzoyl)adenosine|RUO [benchchem.com]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups [mdpi.com]
- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
